(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one

Übersicht

Beschreibung

(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one typically involves the following steps:

Formation of the Phenyldiazenyl Intermediate: This step involves the diazotization of aniline derivatives followed by coupling with a phenol or aniline to form the phenyldiazenyl compound.

Thiazolidinone Ring Formation: The phenyldiazenyl intermediate is then reacted with ethyl isothiocyanate and a suitable base (e.g., triethylamine) to form the thiazolidinone ring.

The reaction conditions often require controlled temperatures (0-5°C for diazotization and room temperature for subsequent steps) and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the phenyldiazenyl group can yield aniline derivatives.

Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Aniline derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a thiazolidinone core structure, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of thiazolidinones typically involves the condensation of various aldehydes or ketones with thioureas or isothiocyanates. For (Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one, specific synthetic routes may include:

- Condensation Reactions : The reaction between an appropriate aldehyde and a thiazolidinone derivative.

- Functionalization : Introduction of the phenyldiazenyl group through diazotization reactions.

Anticancer Properties

Research has shown that thiazolidinone derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on cell proliferation.

Case Study: Anticancer Activity Assessment

A study involving a series of thiazolidinone derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against leukemia and CNS cancer cell lines, indicating potent anticancer properties . This suggests that this compound could be a candidate for further investigation as an anticancer agent.

Antimicrobial Activity

Thiazolidinones have also been reported for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Evaluation

In a study focusing on thiazolidine derivatives, certain compounds displayed notable antibacterial and antifungal activities against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents . This highlights the versatility of thiazolidinone derivatives in addressing infectious diseases.

Mechanistic Insights

The biological activities of thiazolidinones, including this compound, can often be attributed to their ability to interact with specific biological targets within cells:

- PI3K Inhibition : Some derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of (Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one involves:

Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.

Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Azo Compounds: Similar in structure due to the presence of the phenyldiazenyl group.

Uniqueness

Structural Features: The combination of the thiazolidinone ring and the phenyldiazenyl group is unique, providing a distinct set of chemical and biological properties.

Biological Activity: Exhibits a broader range of activities compared to other thiazolidinones or azo compounds.

Biologische Aktivität

(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant scaffold in medicinal chemistry known for its diverse biological activities. This compound, like other thiazolidinones, has been investigated for various pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure

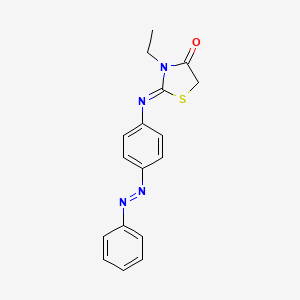

The compound's structure can be represented as follows:

This structure features a thiazolidinone ring, which is crucial for its biological activity.

Anticancer Activity

Thiazolidinone derivatives have shown promising anticancer properties. Research indicates that modifications to the thiazolidinone scaffold can enhance its efficacy against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in human cancer cell lines such as HT29 and H460 .

Case Study:

A study reported that a related thiazolidinone exhibited an IC50 value of 1.1 µM against M-tuberculosis protein tyrosine phosphatase B, highlighting the potential of thiazolidinones in targeting cancer pathways .

Antimicrobial Activity

The antimicrobial effects of thiazolidinones are well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound displayed minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml against Candida species and various bacterial strains .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 4f | 31.25 | C. glabrata |

| 4b | 62.5 | K. pneumoniae |

| 4c | <31.25 | E. coli |

Anti-inflammatory Activity

Thiazolidinones have also been studied for their anti-inflammatory properties. The presence of specific substituents on the thiazolidinone ring can modulate inflammatory responses, making these compounds potential candidates for treating inflammatory diseases .

Research Findings:

A review highlighted that thiazolidinone derivatives could inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can significantly alter their pharmacological profiles. For example, substituents on the phenyl group attached to the imino nitrogen have been shown to enhance antibacterial activity .

Eigenschaften

IUPAC Name |

3-ethyl-2-(4-phenyldiazenylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-2-21-16(22)12-23-17(21)18-13-8-10-15(11-9-13)20-19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMYZHIKAVHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401040560 | |

| Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402945-51-1 | |

| Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.